3-(Decylamino)propanoic acid hydrochloride
CAS No.: 1384431-49-5
Cat. No.: VC8237002
Molecular Formula: C13H28ClNO2
Molecular Weight: 265.82 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1384431-49-5 |
---|---|
Molecular Formula | C13H28ClNO2 |
Molecular Weight | 265.82 g/mol |
IUPAC Name | 3-(decylamino)propanoic acid;hydrochloride |
Standard InChI | InChI=1S/C13H27NO2.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13(15)16;/h14H,2-12H2,1H3,(H,15,16);1H |
Standard InChI Key | FFCVEDACWZBZMY-UHFFFAOYSA-N |
SMILES | CCCCCCCCCCNCCC(=O)O.Cl |
Canonical SMILES | CCCCCCCCCCNCCC(=O)O.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Architecture
3-(Decylamino)propanoic acid hydrochloride belongs to the class of amino acid derivatives. Its IUPAC name, 3-(decylamino)propanoic acid hydrochloride, reflects three key structural elements:
-
A C10 decyl chain (CH₃(CH₂)₉–)
-
A β-alanine backbone (NH–CH₂–CH₂–COOH)
The SMILES notation Cl.O=C(O)CCNCCCCCCCCCC
and InChIKey FFCVEDACWZBZMY-UHFFFAOYSA-N
confirm this configuration .
Table 1: Molecular Identity
Property | Value | Source |
---|---|---|
CAS Number | 1384431-49-5 | |
Molecular Formula | C₁₃H₂₈ClNO₂ | |
Molecular Weight | 265.82 g/mol | |
XLogP3 | 3.1 (hydrophobic decyl chain) |
Synthesis and Physicochemical Properties
Synthetic Pathways
The compound is synthesized via a two-step process:
-
Amination: β-Alanine reacts with decylamine under reflux conditions (60–80°C) in ethanol, forming 3-(decylamino)propanoic acid .
-
Salt Formation: The free base is treated with hydrochloric acid, yielding the hydrochloride salt .
Thermal and Solubility Profile
Table 2: Physical Properties
Property | Value | Source |
---|---|---|
Melting Point | 186–192°C | |
Boiling Point | 192.6°C (at 760 mmHg) | |
Flash Point | 70.3°C | |
Vapor Pressure | 0.212 mmHg at 25°C |
Functional Applications
Surfactant and Colloidal Systems
The decyl chain confers amphiphilic behavior, enabling applications in:
Biochemical Research
-
Carnosine Analog Synthesis: Serves as a precursor for modified dipeptides with enhanced bioavailability .
-
Enzyme Inhibition Studies: The cationic amine group interacts with anionic enzyme active sites .
Future Research Directions
Drug Delivery Optimization
Environmental Impact Studies
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